Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate
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Overview
Description
Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.30 g/mol. This compound belongs to the category of substituted propanoates and is known for its potential biological activity and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate typically involves the reaction of β-alanine ethyl ester with 2-(morpholin-4-yl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Starting Materials: β-Alanine ethyl ester and 2-(morpholin-4-yl)ethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate involves its interaction with specific molecular targets and pathways. It is known to act by inhibiting selective norepinephrine reuptake, which can influence various physiological processes . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-{[2-(morpholin-4-yl)ethyl]amino}propanenitrile: Similar structure but with a nitrile group instead of an ester group.
β-Alanine, N-[2-(4-morpholinyl)ethyl]-, ethyl ester: Another ester derivative with similar properties.
Uniqueness
Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of its biological activity.
Properties
IUPAC Name |
ethyl 3-(2-morpholin-4-ylethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-2-16-11(14)3-4-12-5-6-13-7-9-15-10-8-13/h12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVZQYKENVWFAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCN1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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